![molecular formula C16H14FN3O B12607908 4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine CAS No. 917759-02-5](/img/structure/B12607908.png)
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of an ethoxy group at the 4th position, a fluorophenyl group at the 6th position, and a methyl group at the 2nd position of the pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a fluorophenylboronic acid and a suitable palladium catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or methyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrido[3,2-d]pyrimidine N-oxide.
Reduction: Formation of reduced derivatives with hydrogenated pyrido[3,2-d]pyrimidine core.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-6-(4-chlorophenyl)-2-methylpyrido[3,2-d]pyrimidine
- 4-Ethoxy-6-(4-bromophenyl)-2-methylpyrido[3,2-d]pyrimidine
- 4-Ethoxy-6-(4-methylphenyl)-2-methylpyrido[3,2-d]pyrimidine
Uniqueness
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
917759-02-5 |
|---|---|
Molecular Formula |
C16H14FN3O |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
4-ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H14FN3O/c1-3-21-16-15-14(18-10(2)19-16)9-8-13(20-15)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3 |
InChI Key |
KIMYZNPLYXMQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


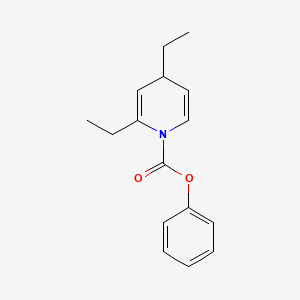
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)

![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)


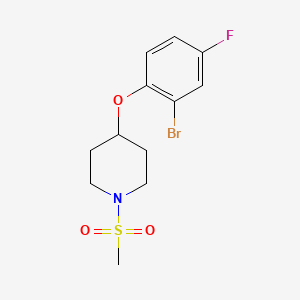
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
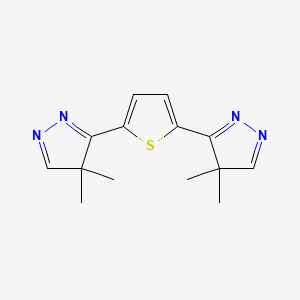
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
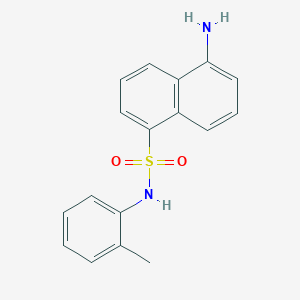
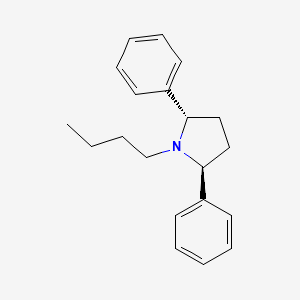
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)

